N,2-Diphenyl-N-(phenylacetyl)glycine ethyl ester
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Overview
Description
- It belongs to the class of Schiff bases and can be converted to amino alcohols and amino esters .
- The compound’s systematic name reflects its structure: it contains two phenyl groups, an acetyl group, and an ethyl ester.
- Its IUPAC name is ethyl 2-anilinoacetate .
N,2-Diphenyl-N-(phenylacetyl)glycine ethyl ester: is a chemical compound with the molecular formula and a molecular weight of .
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of with in the presence of a base, followed by acidification to yield the target compound.
Reaction Conditions: The reaction typically occurs in an organic solvent (such as ethanol) with mild temperatures.
Industrial Production: While not widely produced industrially, the compound can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactivity: N,2-Diphenyl-N-(phenylacetyl)glycine ethyl ester can undergo various reactions, including , , and reactions.
Common Reagents and Conditions: Acidic or basic conditions are often used for hydrolysis or esterification. For example, hydrolysis with aqueous acid or base yields the corresponding glycine and phenylacetic acid.
Major Products: The primary products depend on the specific reaction conditions, but they include , , and the corresponding ester derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of other molecules due to its versatile reactivity.
Biology: Researchers use it as a precursor for designing bioactive compounds.
Medicine: Although not directly used in medicine, its derivatives may have pharmacological applications.
Industry: Limited industrial applications exist, but it remains relevant in chemical research.
Mechanism of Action
- The exact mechanism of action for N,2-Diphenyl-N-(phenylacetyl)glycine ethyl ester is not well-documented.
- It likely interacts with specific molecular targets or pathways due to its structural features.
Comparison with Similar Compounds
Similar Compounds: A related compound is Noopept (1-(2-Phenylacetyl)-L-prolyl-glycine ethyl ester), which has cognitive-enhancing properties.
Uniqueness: N,2-Diphenyl-N-(phenylacetyl)glycine ethyl ester stands out due to its specific structure and reactivity.
Properties
CAS No. |
83529-30-0 |
---|---|
Molecular Formula |
C24H23NO3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 2-phenyl-2-(N-(2-phenylacetyl)anilino)acetate |
InChI |
InChI=1S/C24H23NO3/c1-2-28-24(27)23(20-14-8-4-9-15-20)25(21-16-10-5-11-17-21)22(26)18-19-12-6-3-7-13-19/h3-17,23H,2,18H2,1H3 |
InChI Key |
MDUOIBBTBJENPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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